molecular formula C10H8N4S B13907597 1-Cyano-3-(2-cyanophenyl)-2-methylisothiourea

1-Cyano-3-(2-cyanophenyl)-2-methylisothiourea

Cat. No.: B13907597
M. Wt: 216.26 g/mol
InChI Key: PLHXKKPCFNBISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-3-(2-cyanophenyl)-2-methylisothiourea is a compound of interest in the field of organic chemistry It is known for its unique structure, which includes both cyano and isothiourea functional groups

Preparation Methods

The synthesis of 1-Cyano-3-(2-cyanophenyl)-2-methylisothiourea can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Chemical Reactions Analysis

1-Cyano-3-(2-cyanophenyl)-2-methylisothiourea undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyano and isothiourea groups make it reactive towards nucleophiles and electrophiles. Common reagents used in these reactions include sulfur, aluminum oxide, and morpholine . The major products formed from these reactions are often heterocyclic compounds, which have significant biological activity .

Mechanism of Action

The mechanism of action of 1-Cyano-3-(2-cyanophenyl)-2-methylisothiourea involves its interaction with molecular targets and pathways within biological systems. The cyano and isothiourea groups play a crucial role in its reactivity and biological activity. These functional groups enable the compound to form stable complexes with various biomolecules, leading to its observed effects .

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

methyl N-cyano-N'-(2-cyanophenyl)carbamimidothioate

InChI

InChI=1S/C10H8N4S/c1-15-10(13-7-12)14-9-5-3-2-4-8(9)6-11/h2-5H,1H3,(H,13,14)

InChI Key

PLHXKKPCFNBISP-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CC=CC=C1C#N)NC#N

Origin of Product

United States

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